molecular formula C17H18BrN3O3 B11346988 5-(3-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11346988
M. Wt: 392.2 g/mol
InChI Key: ZFFWVYMTMJAIEO-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxypropyl group, and a dimethylpyrrolopyrimidine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a bromine-containing reagent.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, often using a hydroxypropyl halide.

    Methylation: The final step involves the methylation of the pyrrolopyrimidine core, which can be achieved using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-4-HYDRAZINOTHIENO(2,3-D)PYRIMIDINE: Similar in structure but contains a hydrazinothieno group instead of a hydroxypropyl group.

    PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES: These compounds share the pyrrolopyrimidine core but differ in the substituents attached to the core.

Uniqueness

5-(3-BROMOPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

5-(3-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H18BrN3O3/c1-19-13-10-21(7-4-8-22)15(11-5-3-6-12(18)9-11)14(13)16(23)20(2)17(19)24/h3,5-6,9-10,22H,4,7-8H2,1-2H3

InChI Key

ZFFWVYMTMJAIEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CCCO

Origin of Product

United States

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